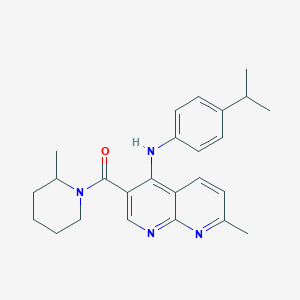

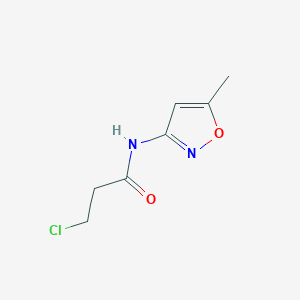

![molecular formula C16H16BrNO2S B2707700 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide CAS No. 339099-74-0](/img/structure/B2707700.png)

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in the treatment of cancer. It was first synthesized by scientists at the National Cancer Institute in the United States in the early 2000s and has since been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Potential as Antitumor Agents

Research into structurally similar compounds, such as methoxy and bromo-substituted benzenesulphonamides, has shown significant cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and notably, the MCF7 breast adenocarcinoma cell line. These compounds, particularly those with 2,5-dimethoxyaniline and 4-brominated modifications, demonstrate potent antiproliferative potency, disrupting microtubule networks in cells, inducing apoptotic cell death, and suggesting tubulin as a target. This positions them as promising new antitumor agents, with studies highlighting their effectiveness and mechanisms of action, such as inhibiting microtubular protein polymerization and not being substrates for multidrug resistance (MDR) pathways (González et al., 2021).

Carbonic Anhydrase Inhibition for Antitumor Applications

Halogenated sulfonamides, closely related in structure and function to N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide, have been synthesized and studied for their ability to inhibit carbonic anhydrase (CA) IX, a tumor-associated enzyme. These compounds show potential as antitumor agents, given their potent inhibition of CA IX, with implications for targeting tumor physiology without affecting the function of physiologically relevant isozymes. Such studies underscore the relevance of halogenated sulfonamides in cancer research, offering a foundation for developing more selective and potent inhibitors (Ilies et al., 2003).

Antioxidant Activity from Marine Sources

Bromophenol derivatives, including compounds with structural features akin to this compound, have been isolated from marine algae and evaluated for their antioxidant activities. These studies reveal that such derivatives exhibit potent free radical scavenging activities, comparable to or even exceeding those of standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications in food and pharmaceutical industries as natural antioxidants, highlighting the diverse utility of bromophenol compounds in scientific research (Li et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCLYPQPOSOCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

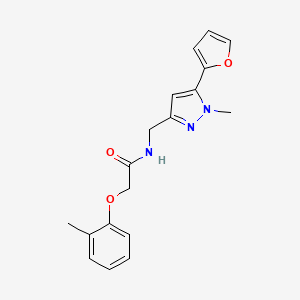

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)

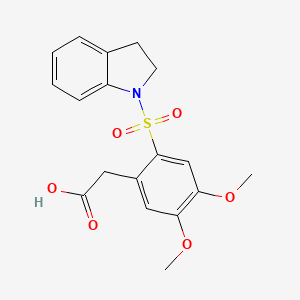

![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)

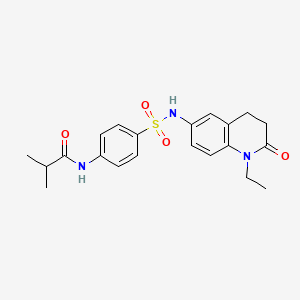

![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)

![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)

![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)

![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)